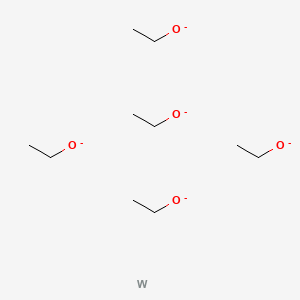
Tungsten(V) ethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten(V) ethoxide, also known as pentaethoxytungsten, is an organometallic compound with the chemical formula W(OEt)5. It is a colorless to yellow liquid that is used primarily as a precursor in the synthesis of other tungsten-containing compounds. The compound is known for its high reactivity and is often utilized in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten(V) ethoxide can be synthesized through the reaction of tungsten hexachloride (WCl6) with ethanol (C2H5OH) in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tungsten hexachloride with ethanol in large reactors. The process involves careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tungsten(VI) oxide (WO3) and other tungsten oxides.
Reduction: The compound can be reduced to lower oxidation states of tungsten, such as tungsten(IV) or tungsten(III) ethoxides.
Substitution: Ethoxide ligands in this compound can be substituted with other ligands, such as halides or alkoxides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) can be used for ligand exchange.
Major Products Formed:
Oxidation: Tungsten(VI) oxide (WO3)
Reduction: Tungsten(IV) ethoxide (W(OEt)4)
Substitution: Tungsten(V) chloride (WCl5)
Scientific Research Applications
Tungsten(V) ethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-containing catalysts and materials. It is also employed in sol-gel processes to produce tungsten oxide films and coatings.
Biology: this compound is used in the preparation of tungsten-based compounds for biological imaging and as contrast agents in electron microscopy.
Medicine: Research is being conducted on the use of tungsten-based compounds in cancer treatment, particularly in photothermal therapy where tungsten oxides are used to generate heat to destroy cancer cells.
Industry: The compound is used in the production of advanced materials, including electrochromic devices and smart windows that can change transparency in response to electrical stimuli.
Mechanism of Action
Tungsten(V) ethoxide can be compared with other tungsten alkoxides and oxides:
Tungsten(VI) ethoxide (W(OEt)6): This compound has a higher oxidation state and different reactivity compared to this compound.
Tungsten(V) chloride (WCl5): This halide compound has different ligand properties and reactivity.
Tungsten(VI) oxide (WO3): A common tungsten oxide with different applications, particularly in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and ethoxide ligands, which provide distinct reactivity and applications compared to other tungsten compounds.
Comparison with Similar Compounds
- Tungsten(VI) ethoxide (W(OEt)6)
- Tungsten(V) chloride (WCl5)
- Tungsten(VI) oxide (WO3)
- Tungsten(IV) ethoxide (W(OEt)4)
Properties
CAS No. |
26143-11-3 |
|---|---|
Molecular Formula |
C10H30O5W |
Molecular Weight |
414.18 g/mol |
IUPAC Name |
ethanol;tungsten |
InChI |
InChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3; |
InChI Key |
AWXKYODXCCJWNF-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |
Canonical SMILES |
CCO.CCO.CCO.CCO.CCO.[W] |
Synonyms |
TUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















